molecular formula C20H24ClN B1664910 Amitriptyline hydrochloride CAS No. 549-18-8

Amitriptyline hydrochloride

Cat. No.: B1664910
CAS No.: 549-18-8
M. Wt: 313.9 g/mol
InChI Key: KFYRPLNVJVHZGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Amitriptyline hydrochloride is synthesized through a multi-step processThe final step involves the conversion of amitriptyline to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Amitriptyline hydrochloride undergoes various chemical reactions, including oxidation, hydrolysis, and photodegradation . These reactions can affect the stability and potency of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various degradation products that can affect the efficacy and safety of the medication .

Scientific Research Applications

Amitriptyline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison: Amitriptyline hydrochloride is unique in its strong sedative effects and its efficacy in treating a wide range of pain syndromes. Compared to nortriptyline, it has a broader spectrum of action but also a higher incidence of side effects. Imipramine and doxepin share similar therapeutic uses but differ in their side effect profiles and receptor binding affinities .

Properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYRPLNVJVHZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-48-6 (Parent)
Record name Amitriptyline hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9033187
Record name Amitriptyline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

549-18-8
Record name Amitriptyline hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=549-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amitriptyline hydrochloride [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitriptyline hydrochloride
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Record name Amitriptyline hydrochloride
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Record name Amitriptyline hydrochloride
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Record name 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, hydrochloride (1:1)
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Record name Amitriptyline hydrochloride
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Record name Amitriptyline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.150
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Record name AMITRIPTYLINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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